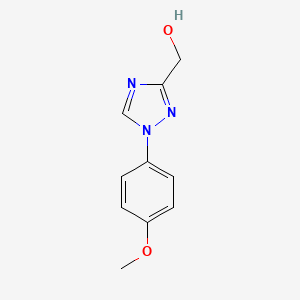
(1-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 4-methoxyphenylhydrazine with formic acid and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, (1-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential therapeutic applications, particularly as an antifungal or antibacterial agent. Its triazole ring is known to interact with fungal enzymes, inhibiting their growth and proliferation.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (1-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions in the active site of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound effective as a therapeutic agent.
Comparación Con Compuestos Similares
- (1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)methanol
- (3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol
- (1-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methanol
Uniqueness: (1-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific triazole ring structure and the presence of a methoxyphenyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
917910-96-4 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
[1-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C10H11N3O2/c1-15-9-4-2-8(3-5-9)13-7-11-10(6-14)12-13/h2-5,7,14H,6H2,1H3 |
Clave InChI |
WWIOKCSSHPRDCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C=NC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


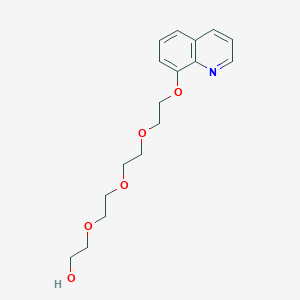
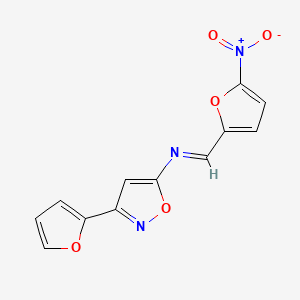

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)
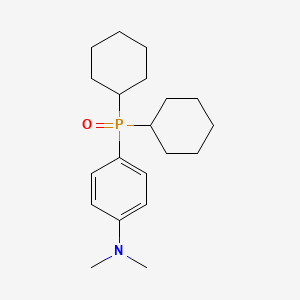
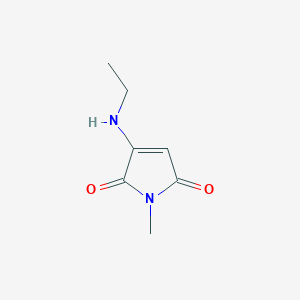
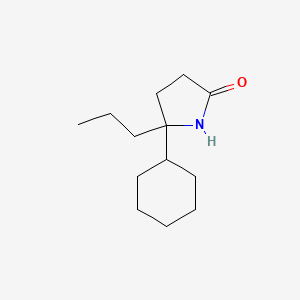
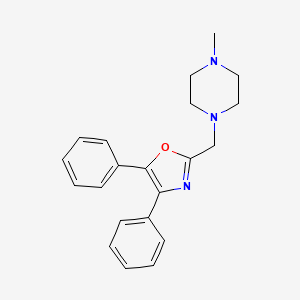

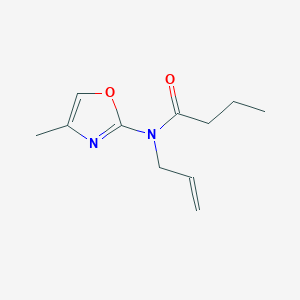
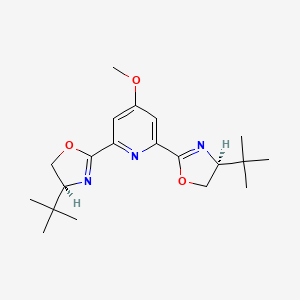
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
